H-Pro-Thr-Thr-Asp-Ser-Thr-Thr-Pro-Ala-Pro-Thr-Thr-Lys-OH
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Overview
Description
The compound “H-Pro-Thr-Thr-Asp-Ser-Thr-Thr-Pro-Ala-Pro-Thr-Thr-Lys-OH” is a peptide composed of a sequence of amino acids: proline, threonine, aspartic acid, serine, alanine, and lysine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Pro-Thr-Thr-Asp-Ser-Thr-Thr-Pro-Ala-Pro-Thr-Thr-Lys-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form an active ester.
Coupling: The activated amino acid is coupled to the growing peptide chain on the resin.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS method. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide. Additionally, large-scale production may involve purification techniques like high-performance liquid chromatography (HPLC) to ensure the final product’s quality.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing amino acids like cysteine can form disulfide bonds through oxidation.
Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis often involves reagents like oligonucleotides and DNA polymerase.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Cleavage of disulfide bonds to form free thiols.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Peptides like “H-Pro-Thr-Thr-Asp-Ser-Thr-Thr-Pro-Ala-Pro-Thr-Thr-Lys-OH” have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in studying protein folding and interactions.
Biology: Serve as signaling molecules, hormones, and enzyme substrates.
Medicine: Potential therapeutic agents for diseases like cancer, diabetes, and infectious diseases.
Industry: Utilized in the development of biomaterials, cosmetics, and food additives.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides interact with molecular targets like receptors, enzymes, or other proteins, modulating their activity. For example, peptides can bind to cell surface receptors, triggering intracellular signaling pathways that lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln- (diacid-gamma-Glu- (AEEA)2-Lys)-Ala-Phe-Val-Gln-Trp-Leu-Ile-Ala-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-NH2
- Fmoc–Ser(Ψ Me,Me pro)–OH, Fmoc–Thr(Ψ Me,Me pro)–OH and Fmoc–Cys(Ψ H,DMP pro)–OH pseudoprolines
Uniqueness
The uniqueness of “H-Pro-Thr-Thr-Asp-Ser-Thr-Thr-Pro-Ala-Pro-Thr-Thr-Lys-OH” lies in its specific sequence, which determines its structure and function. The presence of multiple threonine and proline residues may confer unique structural properties, influencing its stability and interactions with other molecules.
Properties
Molecular Formula |
C55H92N14O23 |
---|---|
Molecular Weight |
1317.4 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S,3R)-3-hydroxy-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C55H92N14O23/c1-23(53(89)68-19-11-16-35(68)47(83)64-41(28(6)75)51(87)65-37(24(2)71)48(84)59-31(55(91)92)13-8-9-17-56)58-46(82)34-15-12-20-69(34)54(90)42(29(7)76)67-52(88)40(27(5)74)63-45(81)33(22-70)61-44(80)32(21-36(77)78)60-49(85)38(25(3)72)66-50(86)39(26(4)73)62-43(79)30-14-10-18-57-30/h23-35,37-42,57,70-76H,8-22,56H2,1-7H3,(H,58,82)(H,59,84)(H,60,85)(H,61,80)(H,62,79)(H,63,81)(H,64,83)(H,65,87)(H,66,86)(H,67,88)(H,77,78)(H,91,92)/t23-,24+,25+,26+,27+,28+,29+,30-,31-,32-,33-,34-,35-,37-,38-,39-,40-,41-,42-/m0/s1 |
InChI Key |
XGJQPLRKSRIRRS-LTWBOYJPSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]3CCCN3)O |
Canonical SMILES |
CC(C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C3CCCN3)O |
Origin of Product |
United States |
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